molecular formula C10H19NO2 B6352535 Methyl 3-(cyclopentylamino)-2-methylpropanoate CAS No. 793607-17-7

Methyl 3-(cyclopentylamino)-2-methylpropanoate

Cat. No.: B6352535
CAS No.: 793607-17-7
M. Wt: 185.26 g/mol
InChI Key: FZHCDGGSBVUMLE-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopentylamino)-2-methylpropanoate is an organic compound with the molecular formula C10H19NO2 It is a derivative of propanoic acid and features a cyclopentylamino group attached to the central carbon atom

Scientific Research Applications

Methyl 3-(cyclopentylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopentylamino)-2-methylpropanoate typically involves the reaction of cyclopentylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentylamino)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cell membrane receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(cyclohexylamino)-2-methylpropanoate
  • Methyl 3-(cyclopropylamino)-2-methylpropanoate
  • Methyl 3-(cyclobutylamino)-2-methylpropanoate

Uniqueness

Methyl 3-(cyclopentylamino)-2-methylpropanoate is unique due to the presence of the cyclopentylamino group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 3-(cyclopentylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(10(12)13-2)7-11-9-5-3-4-6-9/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHCDGGSBVUMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 42.575 g (0.50 mole) of cyclopentylamine (Aldrich), 60.072 g (0.60 mole) of methyl methacrylate (Aldrich) and 250 mL of methanol was heated at reflux under an argon atmosphere for 29 hours, then ca 250 mL of solvent was distilled out at atmospheric pressure. The residue was distilled under vacuum (11 mm Hg, bp 114-116 degrees) to give 76.570 g (82%) of (rac)-3-cyclopentylamino-2-methyl-propanoic acid methyl ester.
Quantity
42.575 g
Type
reactant
Reaction Step One
Quantity
60.072 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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